5-乙基吡啶-3-胺

描述

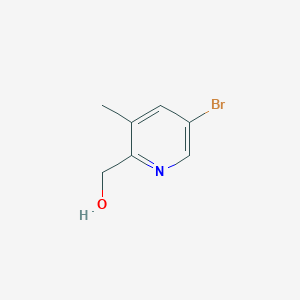

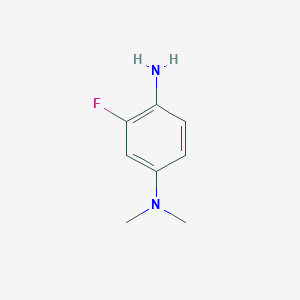

The compound 5-Ethylpyridin-3-amine is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C_5H_5N. The ethyl group attached to the pyridine ring indicates a modification that could potentially alter its chemical and physical properties, as well as its reactivity.

Synthesis Analysis

The synthesis of related pyridine compounds involves various strategies. For instance, the synthesis of 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine is achieved in two stages via a pyrylium salt, which is obtained by alkene diacylation . Another synthesis approach for a pyridine derivative, specifically 2-amino-5-ethoxypyridine, starts from 3-ethoxypyridine via 2-bromo-3-ethoxy-6-nitropyridine . These methods highlight the versatility in synthesizing substituted pyridines, which may be applicable to the synthesis of 5-Ethylpyridin-3-amine.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be elucidated using techniques such as X-ray diffraction. For example, the structure of ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate shows that the six- and five-membered rings are almost planar and coplanar with each other . This planarity is a common feature in pyridine derivatives and could be expected in the molecular structure of 5-Ethylpyridin-3-amine.

Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions. The compound 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, for example, is a weak nucleophilic base that can substitute nonnucleophilic bases in organic syntheses . The reactivity of 5-Ethylpyridin-3-amine could be inferred to be similar, potentially acting as a nucleophilic agent in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their substituents. For instance, the novel squaric acid derivative of 5-amino-2-methoxypyridine exhibits second-order nonlinear optical (NLO) applications and undergoes a phase transition at 200°C . While the specific properties of 5-Ethylpyridin-3-amine are not detailed in the provided papers, the properties of similar compounds suggest that it may also possess unique physical and chemical characteristics suitable for specialized applications.

科学研究应用

生物医学研究

5-乙基吡啶-3-胺: 在生物医学化合物的合成中起着重要作用。它被用于创建1H-吡唑并[3,4-b]吡啶,其结构类似于腺嘌呤和鸟嘌呤等嘌呤碱。 这些化合物因其生物活性而被探索用于治疗各种疾病的潜力 .

制药行业

在制药领域,5-乙基吡啶-3-胺是合成多种药物的宝贵前体。它有助于开发胺类治疗剂,包括受体配体、酶抑制剂和抗癌剂。 其在药物设计中的作用至关重要,因为它具有多功能的化学性质 .

材料科学

该化合物在材料科学中也发挥着重要作用,特别是在聚合物、催化剂、传感器和功能材料的创建中。 其电子、光学和机械性能使其适用于有机电子、光伏和生物材料等应用 .

农业研究

5-乙基吡啶-3-胺: 衍生物在农业研究中已显示出作为杀菌剂的希望。 它们旨在对抗杀虫剂抗性,并且已有效地控制了玉米锈病等疾病,展示了该化合物在增强作物保护方面的潜力 .

环境研究

在环境研究中,5-乙基吡啶-3-胺是胺类CO2捕获工艺研究的一部分。 其对环境的影响,特别是在大气排放方面,正在被研究以开发可持续的碳捕获解决方案 .

工业应用

最后,5-乙基吡啶-3-胺在各种工业过程中都有应用。 它用作化学合成的构建块,其在不同条件下的反应性和稳定性有利于制造各种化学产品 .

作用机制

Mode of Action

It is likely that it interacts with its targets through chemical reactions, leading to changes in the targets’ functions . .

Biochemical Pathways

The specific biochemical pathways affected by 5-Ethylpyridin-3-amine are not well-established. Given its chemical structure, it may be involved in various biochemical reactions.

Pharmacokinetics

Pharmacokinetics describes the time course of the concentration of a drug in a body fluid, preferably plasma or blood, that results from the administration of a certain dosage regimen . It comprises all processes affecting drug absorption, distribution, metabolism, and excretion . Understanding these properties is crucial for predicting the compound’s bioavailability and therapeutic potential.

Result of Action

The molecular and cellular effects of 5-Ethylpyridin-3-amine’s action are not well-understood. It is likely that its effects depend on its specific targets and mode of action.

属性

IUPAC Name |

5-ethylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-2-6-3-7(8)5-9-4-6/h3-5H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORHXIQAVSSYQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。